molecular formula C26H21NO4 B2830448 6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904450-46-0

6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2830448
CAS No.: 904450-46-0
M. Wt: 411.457
InChI Key: CQRPPDHONHWLIX-UHFFFAOYSA-N
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Description

This compound is a quinolinone derivative featuring a [1,4]dioxino ring fused at positions 2,3-g of the quinoline scaffold. Key structural features include:

  • Position 6: A benzyl group (C₆H₅CH₂) attached to the nitrogen atom.
  • Position 8: A 4-methylbenzoyl (para-toluoyl) group (C₆H₄(CH₃)CO).

The compound is part of a broader class of [1,4]dioxinoquinolin-9-ones studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

6-benzyl-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-17-7-9-19(10-8-17)25(28)21-16-27(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)29/h2-10,13-14,16H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRPPDHONHWLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxin ring through cyclization reactions. The benzyl and methylbenzoyl groups are then added via Friedel-Crafts acylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The benzyl and methylbenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

6-Benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the [1,4]dioxino[2,3-g]quinolin-9-one core but differ in substituents at positions 6 and 8.

Table 1: Structural and Physical Property Comparison

Compound ID/Name R6 R8 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
Target Compound Benzyl 4-Methylbenzoyl C₂₇H₂₃NO₄ 437.48 Not reported Screening compound (potential kinase inhibition)
C567-0038 Benzyl 3,4-Dimethylbenzoyl C₂₇H₂₃NO₄ 437.48 Not reported Drug discovery screening
CM900776 2-Methoxybenzyl 4-Methylbenzoyl C₂₇H₂₃NO₅ 453.48 Not reported Antimicrobial research
C567-0348 3-Fluorobenzyl 4-Methoxybenzoyl C₂₆H₂₀FNO₅ 445.44 Not reported High-throughput screening
BA68021 4-Methoxybenzyl 4-Ethoxybenzoyl C₂₈H₂₅NO₆ 471.50 Not reported Organic electronics (polarity studies)
ZINC2688239 4-Fluorobenzyl Benzoyl C₂₆H₂₀FNO₄ 415.40 Not reported Kinase inhibitor candidate
CM907904 4-Chlorobenzyl Benzoyl C₂₆H₂₀ClNO₄ 431.85 Not reported Anticancer screening
C567-0678 3-Methylbenzyl 3,4-Dimethoxybenzoyl C₂₈H₂₅NO₆ 471.50 Not reported Neuroprotective agent research

Substituent Effects on Physical Properties

  • Melting Points : While data for the target compound is unavailable, analogs with bulky substituents (e.g., 3,4-dimethoxybenzoyl in C567-0678) often exhibit lower melting points due to reduced crystallinity . In contrast, compounds with polar groups (e.g., 4-methoxybenzyl in BA68021) may show higher solubility in polar solvents .
  • Molecular Weight : Variations in substituents (e.g., halogenation in ZINC2688239 vs. methoxy groups in BA68021) modulate lipophilicity, as reflected by calculated XLogP3 values (e.g., 4.6 for ZINC2688239 vs. 4.8 for BA68021) .

Spectral Data Comparison

  • IR Spectroscopy: All compounds exhibit C=O stretching (quinolinone) near 1660–1670 cm⁻¹ and aromatic C-H stretches at 2900–3100 cm⁻¹ . Electron-withdrawing groups (e.g., fluorine in C567-0348) shift C=O peaks to higher frequencies (~1675 cm⁻¹) .
  • <sup>1</sup>H NMR: Aromatic protons in the quinolinone core resonate at δ 6.5–8.5 ppm. Substituents like 4-methylbenzoyl (target compound) show distinct singlet peaks for methyl groups at δ 2.3–2.5 ppm . Benzyl protons (R6) appear as multiplets near δ 3.8–4.5 ppm .

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